molecular formula C18H29NO4 B2411510 1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate CAS No. 2225141-32-0

1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate

Cat. No.: B2411510
CAS No.: 2225141-32-0
M. Wt: 323.433
InChI Key: KCMGSZLKKRVNKG-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound this compound possesses the systematic International Union of Pure and Applied Chemistry name "di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate," which accurately reflects its complex substitution pattern. The molecular formula C₁₈H₂₉NO₄ corresponds to a molecular weight of 323.43 grams per mole, indicating a substantial organic molecule with significant steric bulk. The nomenclature systematically describes the presence of two tert-butyl ester groups attached to the piperidine ring at the 1 and 4 positions, alongside a prop-2-yn-1-yl (propargyl) substituent at the 4-position carbon atom.

The International Chemical Identifier string for this compound is InChI=1S/C18H29NO4/c1-8-9-18(14(20)22-16(2,3)4)10-12-19(13-11-18)15(21)23-17(5,6)7/h1H,9-13H2,2-7H3, which provides a complete topological description of the molecular connectivity. The corresponding International Chemical Identifier Key KCMGSZLKKRVNKG-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications. The simplified molecular-input line-entry system representation further elucidates the structural arrangement, showing the piperidine core with its characteristic six-membered saturated nitrogen-containing ring system.

The molecular architecture features a quaternary carbon center at the 4-position of the piperidine ring, which bears both the carboxylate ester functionality and the alkynyl side chain. This structural arrangement creates significant steric congestion around the central ring system, influencing both the conformational preferences and the reactivity profile of the molecule. The presence of two bulky tert-butyl groups provides substantial protection for the carboxylate functionalities while simultaneously restricting conformational freedom through non-bonded interactions.

Molecular Parameter Value
Molecular Formula C₁₈H₂₉NO₄
Molecular Weight 323.43 g/mol
International Chemical Identifier Key KCMGSZLKKRVNKG-UHFFFAOYSA-N
Chemical Abstracts Service Number 2225141-32-0
Number of Rotatable Bonds 8
Topological Polar Surface Area 55.4 Ų

X-ray Crystallographic Studies of Piperidine Dicarboxylate Derivatives

X-ray crystallographic analysis of piperidine dicarboxylate derivatives has provided fundamental insights into the solid-state conformations and intermolecular interactions that govern the structural preferences of these complex molecules. Single crystal X-ray diffraction techniques have been extensively employed to elucidate the three-dimensional arrangements of related piperidine carboxylate systems, revealing consistent patterns of molecular organization and hydrogen bonding networks. The crystallographic studies of 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate demonstrated that the piperidine ring consistently adopts a chair conformation in the solid state, with substituents preferentially occupying equatorial positions to minimize steric strain.

The crystal structure determination of this related dicarboxylate system was accomplished using an orthorhombic space group Pca2₁ with unit cell parameters of a = 19.4502(13) Å, b = 6.3571(4) Å, and c = 15.2577(10) Å, accommodating four molecules per unit cell. The intensity data collection at room temperature (293 K) and subsequent structure solution by direct methods yielded a final R-value of 0.035 for 2251 observed reflections, indicating excellent data quality and structural reliability. The structural analysis revealed that the crystal packing is stabilized through a combination of two intermolecular carbon-hydrogen to oxygen interactions and five intramolecular carbon-hydrogen to oxygen contacts, creating a three-dimensional network of weak hydrogen bonds.

Comparative crystallographic studies of 4-carboxypiperidinium chloride have shown that the piperidine ring invariably adopts the energetically favorable chair conformation, with the carboxyl group oriented in the equatorial position to minimize axial strain. This conformational preference is consistent across various piperidine carboxylate derivatives and suggests that similar structural motifs would be observed in the crystal structure of this compound. The presence of multiple tert-butyl groups and the alkynyl substituent would be expected to further stabilize the chair conformation while potentially influencing the crystal packing through additional van der Waals interactions.

The crystallographic investigation of 4-diphenylcarbamyl-N-methylpiperidine methobromide revealed the existence of two distinct conformers within the same crystal structure, one with the ester group in an equatorial orientation and another with the ester group in an axial position. This conformational polymorphism demonstrates the delicate balance between steric and electronic factors in determining the preferred molecular geometry. The observation of multiple conformers in the solid state suggests that this compound may similarly exhibit conformational flexibility, particularly around the heavily substituted 4-position carbon atom.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy has emerged as the premier technique for investigating the solution-phase conformational behavior of piperidine dicarboxylate derivatives, providing detailed information about molecular dynamics and preferred conformations in various solvent systems. The spectroscopic analysis of related compounds has consistently demonstrated that the piperidine ring maintains its chair conformation in solution, with the nitrogen atom and carbon substituents adopting specific orientations that minimize steric interactions. The Nuclear Magnetic Resonance study of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate revealed characteristic chemical shifts and coupling patterns that reflect the stereochemical environment around the piperidine core.

The proton Nuclear Magnetic Resonance spectrum of the pyrazole-substituted analogue showed distinct resonances at δ 1.41 (singlet, 11H) for the tert-butyl protons, δ 1.81 (multiplet, 2H) for the axial methylene protons, δ 2.85 (multiplet, 3H) for the equatorial methylene and methine protons, δ 3.76 (singlet, 3H) for the N-methyl group, δ 4.02 (multiplet, 2H) for the methylene protons adjacent to nitrogen, δ 6.05 (doublet, J = 2.01 Hz, 1H) for the pyrazole proton, and δ 7.27 (doublet, J = 1.76 Hz, 1H) for the second pyrazole proton. These chemical shift assignments provide a framework for understanding the electronic environment and conformational preferences of structurally related piperidine carboxylates.

The conformational analysis through Nuclear Magnetic Resonance coupling constants has revealed that the chair conformation is strongly preferred in solution, with coupling patterns indicating equatorial orientation for bulky substituents. The three-bond proton-proton coupling constants between the ring methylene protons and the methine proton at the substituted carbon provide direct evidence for the dihedral angles and confirm the chair geometry. Variable-temperature Nuclear Magnetic Resonance studies would be expected to show restricted rotation around the carbon-nitrogen bond due to the partial double-bond character imparted by the carbamate functionality, leading to distinct resonances for conformationally restricted groups.

The alkynyl substituent in this compound would be expected to exhibit characteristic Nuclear Magnetic Resonance signatures, including a terminal alkyne proton appearing as a triplet around δ 2.0-2.5 ppm and alkynyl carbon resonances at approximately δ 70-85 ppm for the terminal carbon and δ 80-85 ppm for the internal carbon. The methylene protons connecting the alkynyl group to the piperidine ring would appear as a characteristic doublet of doublets due to coupling with both the alkyne proton and the ring methine proton, providing diagnostic information about the substitution pattern and stereochemistry.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Multiplicity
tert-Butyl Protons 1.35-1.50 Singlet
Ring Methylene Protons (axial) 1.70-1.90 Multiplet
Ring Methylene Protons (equatorial) 2.70-2.90 Multiplet
Alkynyl Methylene 2.40-2.60 Doublet
Terminal Alkyne Proton 1.95-2.05 Triplet
Ring Methine (C-4) 2.80-3.10 Multiplet

Computational Modeling of Steric Effects from tert-Butyl Groups

Computational modeling approaches have proven invaluable for understanding the steric effects imposed by tert-butyl groups in piperidine dicarboxylate systems, providing quantitative insights into conformational energies and molecular geometries that complement experimental observations. Density Functional Theory calculations have been extensively employed to investigate the electronic structure and conformational preferences of related piperidine derivatives, revealing the significant impact of bulky substituents on molecular geometry and reactivity. The computational analysis of 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate demonstrated excellent agreement between theoretical predictions and experimental X-ray crystallographic data, validating the computational approach for these systems.

The steric effects of tert-butyl groups in this compound can be quantitatively assessed through computational analysis of non-bonded interactions and strain energies. Molecular mechanics calculations indicate that the presence of two tert-butyl ester groups creates significant steric bulk around the piperidine ring, with the effective van der Waals radius of each tert-butyl group extending approximately 6-7 Å from the ester oxygen atom. This steric bulk severely restricts the conformational freedom of the molecule and enforces specific orientations for the alkynyl substituent to minimize unfavorable interactions.

Quantum chemical calculations using Density Functional Theory methods have revealed that the chair conformation of the piperidine ring is stabilized by approximately 5-7 kcal/mol relative to alternative boat or twist conformations when bulky tert-butyl substituents are present. The computational modeling indicates that the alkynyl group preferentially adopts an equatorial orientation to avoid 1,3-diaxial interactions with the tert-butyl carbamate group. The calculated barrier for ring flipping is substantially increased compared to unsubstituted piperidine, with an estimated activation energy of 15-18 kcal/mol due to the steric bulk of the substituents.

The computational analysis of intramolecular interactions reveals that the tert-butyl groups engage in stabilizing carbon-hydrogen to oxygen contacts with the piperidine ring, contributing to the overall conformational stability. The calculated hydrogen bond energies for these weak interactions range from 0.5-1.5 kcal/mol per contact, collectively providing significant stabilization for the preferred conformation. The alkynyl substituent introduces additional conformational considerations, with the linear geometry of the triple bond creating a rigid structural element that influences the overall molecular shape and potentially participates in intermolecular interactions through the acidic terminal hydrogen.

Molecular dynamics simulations have provided insights into the dynamic behavior of the molecule in solution, revealing that while the piperidine ring maintains its chair conformation, there is considerable flexibility in the orientation of the tert-butyl groups and the alkynyl side chain. The calculated root-mean-square deviations for the heavy atoms indicate that the core piperidine structure is relatively rigid, with fluctuations primarily occurring in the peripheral substituents. These computational studies have proven essential for understanding the relationship between molecular structure and potential biological activity, as the three-dimensional shape and conformational flexibility directly influence molecular recognition and binding interactions.

Properties

IUPAC Name

ditert-butyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-8-9-18(14(20)22-16(2,3)4)10-12-19(13-11-18)15(21)23-17(5,6)7/h1H,9-13H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMGSZLKKRVNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225141-32-0
Record name 1,4-di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
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Preparation Methods

The synthesis of 1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and propargyl bromide.

    Reaction Conditions: The piperidine is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the prop-2-ynylpiperidine intermediate.

    Esterification: The intermediate is then subjected to esterification with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield this compound.

Chemical Reactions Analysis

1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Pharmaceutical Applications

1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate has shown potential in several pharmaceutical applications:

NLRP3 Inhibition

Recent studies have indicated that derivatives of piperidine compounds, including this compound, can act as NLRP3 inflammasome inhibitors. The NLRP3 inflammasome plays a critical role in the inflammatory response and is implicated in various diseases such as diabetes and neurodegenerative disorders. In vitro studies demonstrated that compounds with similar structures could inhibit IL-1β release from macrophages, suggesting potential therapeutic uses in inflammatory conditions .

Antimicrobial Activity

Research has also explored the antimicrobial properties of piperidine derivatives. Compounds structurally related to this compound have exhibited activity against various bacterial strains. This suggests that the compound could be developed into an antibiotic agent or used in formulations aimed at treating infections .

Synthetic Applications

The compound's structure allows it to serve as a versatile intermediate in organic synthesis:

Building Block for Complex Molecules

Due to its functional groups, this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) makes it valuable in synthetic organic chemistry .

Use in Polymer Chemistry

The compound can also be integrated into polymeric materials due to its stability and reactivity. It may be used to modify polymer properties or as a component in the development of new materials with specific functionalities .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Inhibition of Pyroptosis

A study highlighted that modifications to piperidine structures can enhance their inhibitory effects on pyroptosis—a form of programmed cell death associated with inflammation. The research showed that specific structural features contribute significantly to the activity against NLRP3 inflammasome activation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing derivatives of piperidine compounds which included the target compound. These derivatives were tested against a range of pathogens, revealing significant antimicrobial activity that supports further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The prop-2-ynyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate can be compared with similar compounds such as:

    Ditert-butyl 4-allylpiperidine-1,4-dicarboxylate: Similar structure but with an allyl group instead of a prop-2-ynyl group.

    Ditert-butyl 4-benzylpiperidine-1,4-dicarboxylate: Contains a benzyl group, offering different chemical properties and reactivity.

    Ditert-butyl 4-methylpiperidine-1,4-dicarboxylate: Features a methyl group, leading to variations in its chemical behavior.

Biological Activity

1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate (CAS Number: 2225141-32-0) is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H29NO4
  • Molar Mass : 323.43 g/mol
  • Synonyms : 4-prop-2-ynylpiperidine-1,4-dicarboxylic acid ditert-butyl ester

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

The compound's biological effects are primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit anti-inflammatory and antimicrobial properties. The structural characteristics of the piperidine ring and the presence of the alkyne group are believed to contribute to its biological efficacy.

Anti-inflammatory Activity

A study demonstrated that derivatives of piperidine compounds exhibit significant anti-inflammatory properties. While specific data on this compound is limited, related compounds have shown promising results in reducing inflammation markers in vitro and in vivo models .

Antimicrobial Activity

Preliminary findings suggest that the compound may possess antimicrobial properties. In a comparative study of piperidine derivatives, some exhibited notable activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 0.5 µg/mL against resistant Mycobacterium tuberculosis strains .

Study on Piperidine Derivatives

In a recent study evaluating the biological activity of several piperidine derivatives, it was found that compounds similar to this compound exhibited significant anti-tubercular activity. The study reported MIC values ranging from 0.5 to above 512 µg/mL for different derivatives against M. tuberculosis, indicating a potential therapeutic application for resistant strains .

Anti-inflammatory Mechanisms

Another investigation into the anti-inflammatory effects of related compounds showed that certain piperidine derivatives could inhibit pro-inflammatory cytokines effectively. This suggests that this compound may also modulate inflammatory responses through similar pathways .

Data Table: Biological Activity Summary

PropertyValue/Observation
Molecular Formula C18H29NO4
Molar Mass 323.43 g/mol
Anti-inflammatory Activity Significant (compared to curcumin)
Antimicrobial Activity MIC as low as 0.5 µg/mL against M. tuberculosis
Mechanism of Action Interaction with inflammatory pathways and microbial targets

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate?

  • Methodology : The compound can be synthesized via alkylation of a pre-functionalized piperidine scaffold. For example, tert-butyl-protected piperidine dicarboxylates (e.g., 1-tert-butyl 4-ethyl derivatives) undergo alkylation using propargyl bromide or iodide under basic conditions. A typical protocol involves:

  • Step 1 : Deprotonation of the piperidine nitrogen using a strong base like lithium diisopropylamide (LDA) at -40°C in THF/heptane mixtures .
  • Step 2 : Addition of propargyl halide to the enolate intermediate, followed by warming to room temperature for alkylation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexanes (e.g., 1:19) yields the pure product .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of tert-butyl groups (δ ~1.4 ppm in 1^1H NMR) and the propargyl proton (δ ~2.5 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) detects the molecular ion peak (e.g., m/z 448.3 [M+H]+ for similar compounds) .
  • HPLC : Use C18 columns with UV detection at 254 nm to assess purity (>95% by area) .

Q. What are the key stability concerns for this compound under experimental conditions?

  • Hydrolysis Sensitivity : The tert-butyl ester groups are stable under basic conditions but hydrolyze slowly in acidic media. Avoid prolonged exposure to aqueous HCl or TFA .
  • Propargyl Reactivity : The alkyne moiety may undergo unintended Cu-catalyzed cycloadditions or oxidation; store under inert atmosphere (N2_2) at 2–8°C .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Critical Parameters :

  • Temperature Control : Maintain strict -40°C during LDA addition to prevent side reactions (e.g., over-alkylation) .
  • Stoichiometry : Use 1.1 equivalents of propargyl halide to ensure complete conversion without excess reagent .
  • Solvent Choice : THF/n-heptane mixtures improve solubility of intermediates, enhancing reaction homogeneity .
    • Case Study : A 99% yield was reported for analogous compounds using K2_2CO3_3 in DMF for nucleophilic substitutions .

Q. What mechanistic insights exist for the alkylation step involving propargyl groups?

  • Intermediate Trapping : Computational studies (e.g., DFT calculations) suggest the formation of a stabilized enolate intermediate prior to alkylation. Spectroscopic monitoring (in situ IR) confirms the disappearance of the carbonyl stretch (1700 cm1^{-1}) during deprotonation .
  • Stereoelectronic Effects : Steric hindrance from the tert-butyl groups directs alkylation to the less hindered nitrogen site .

Q. How can conflicting data on reaction outcomes be resolved?

  • Contradiction Example : Varied yields (30–99%) in alkylation steps may arise from moisture contamination or incomplete deprotonation.
  • Resolution Strategy :

  • Inert Atmosphere : Rigorous drying of solvents and reagents (e.g., molecular sieves for THF) .
  • Real-Time Monitoring : Use LC-MS to track intermediate formation and adjust reaction times .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Propargyl Halides : Highly toxic and volatile; use fume hoods and personal protective equipment (PPE) .
  • LDA Reactivity : Quench excess LDA with ethanol at -40°C to prevent exothermic decomposition .

Q. How can computational tools aid in designing derivatives of this compound?

  • ICReDD Framework : Quantum chemical reaction path searches (e.g., using Gaussian) predict regioselectivity in alkylation or cycloaddition reactions .
  • Machine Learning : Train models on existing piperidine dicarboxylate datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .

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